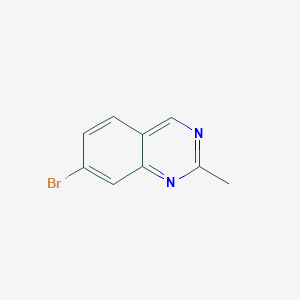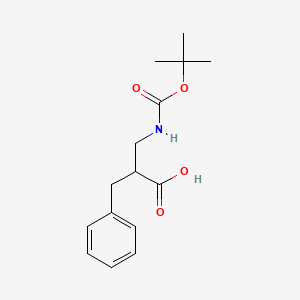
1-(2-Bromophenyl)-5-chloro-1-oxopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-5-chloro-1-oxopentane, also known as BCPO, is an organic compound that has been extensively studied for its potential applications in synthetic organic chemistry and medicinal chemistry. BCPO is a five-membered ring containing a bromine atom and a chlorine atom, and is a versatile building block for the synthesis of a wide variety of organic compounds. BCPO is also known for its unique properties and reactivity, making it an attractive target for research and development.
Wissenschaftliche Forschungsanwendungen
Brominated and Chlorinated Compounds in Scientific Research
Synthesis and Organic Chemistry Applications Compounds similar to 1-(2-Bromophenyl)-5-chloro-1-oxopentane often serve as key intermediates in organic synthesis, including the development of pharmaceuticals, agrochemicals, and other industrially relevant chemicals. For example, a study on the practical synthesis of 2-Fluoro-4-bromobiphenyl highlights the challenges and solutions in synthesizing brominated biphenyl compounds, which are crucial for manufacturing certain anti-inflammatory materials (Qiu et al., 2009).
Environmental Impact and Toxicology The environmental impact and toxicology of brominated and chlorinated compounds, including their role as persistent organic pollutants, have been a significant area of research. Studies on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs) provide insights into the potential health risks and environmental persistence of these compounds, suggesting that brominated analogs of well-known toxic compounds like dioxins and furans exhibit similar health risks (Mennear & Lee, 1994).
Pharmacological Research In pharmacological research, the modulation of specific functional groups in compounds like this compound can lead to the development of new drugs. For instance, the study of S-1, a drug used in cancer treatment, involves detailed analysis of its components, including a chlorinated compound, highlighting the importance of chlorination in drug efficacy (Miyamoto et al., 2014).
Material Science and Flame Retardants Brominated flame retardants, which might share some structural similarities with this compound, have been extensively studied for their applications in improving fire safety in consumer goods. However, their environmental persistence and potential health impacts have also been subjects of concern (Zuiderveen et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-5-chloropentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMKKIHXEPLPGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621999 |
Source


|
| Record name | 1-(2-Bromophenyl)-5-chloropentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-92-4 |
Source


|
| Record name | 1-(2-Bromophenyl)-5-chloropentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)




![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)
![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)






